molecular formula C11H15O5P B14271393 Diethyl 2-formylphenyl phosphate CAS No. 129880-21-3

Diethyl 2-formylphenyl phosphate

Cat. No.: B14271393
CAS No.: 129880-21-3
M. Wt: 258.21 g/mol
InChI Key: DIURVCDIDXQERY-UHFFFAOYSA-N
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Description

Diethyl 2-formylphenyl phosphate is an organophosphorus compound characterized by the presence of a phosphate group attached to a phenyl ring with a formyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-formylphenyl phosphate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 2-formylphenyl chloride under basic conditions. The reaction typically proceeds as follows:

    Reactants: Diethyl phosphite and 2-formylphenyl chloride.

    Catalyst: A base such as triethylamine.

    Solvent: Anhydrous tetrahydrofuran.

    Reaction Conditions: The reaction mixture is stirred at room temperature for several hours.

The product is then purified through column chromatography to obtain this compound in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-formylphenyl phosphate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Diethyl 2-carboxyphenyl phosphate.

    Reduction: Diethyl 2-hydroxymethylphenyl phosphate.

    Substitution: Diethyl 2-nitrophenyl phosphate (in the case of nitration).

Scientific Research Applications

Diethyl 2-formylphenyl phosphate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.

    Biology: It serves as a probe for studying enzyme-catalyzed phosphorylation reactions.

    Medicine: It is investigated for its potential as a prodrug, where the phosphate group can be enzymatically cleaved to release the active form of the drug.

    Industry: It is used in the production of flame retardants and plasticizers due to its phosphorus content.

Mechanism of Action

The mechanism of action of diethyl 2-formylphenyl phosphate involves its interaction with specific molecular targets, such as enzymes involved in phosphorylation processes. The compound can act as a substrate or inhibitor, depending on the context, and modulate the activity of these enzymes. The formyl group can also participate in nucleophilic addition reactions, further influencing its biological activity.

Comparison with Similar Compounds

Diethyl 2-formylphenyl phosphate can be compared with other similar compounds, such as:

    Diethyl phenyl phosphate: Lacks the formyl group, making it less reactive in certain chemical reactions.

    Diethyl 4-formylphenyl phosphate: The formyl group is positioned differently on the phenyl ring, leading to variations in reactivity and applications.

    Diethyl 2-hydroxyphenyl phosphate: Contains a hydroxyl group instead of a formyl group, resulting in different chemical and biological properties.

The presence of the formyl group in this compound makes it unique and versatile for various applications, particularly in synthetic chemistry and biological research.

Properties

CAS No.

129880-21-3

Molecular Formula

C11H15O5P

Molecular Weight

258.21 g/mol

IUPAC Name

diethyl (2-formylphenyl) phosphate

InChI

InChI=1S/C11H15O5P/c1-3-14-17(13,15-4-2)16-11-8-6-5-7-10(11)9-12/h5-9H,3-4H2,1-2H3

InChI Key

DIURVCDIDXQERY-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC1=CC=CC=C1C=O

Origin of Product

United States

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